1-(3-Ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethanamine
Overview
Description
1-(3-Ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethanamine is an organic compound that features a complex structure with both ethoxy and methoxy groups attached to a phenyl ring, along with a methylsulfonyl group and an ethanamine chain
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethanamine typically involves multiple stepsSpecific conditions such as temperature, solvents, and catalysts are crucial for the success of these reactions .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: 1-(3-Ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethanamine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents such as sodium iodide in acetone or other nucleophiles.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols .
Scientific Research Applications
1-(3-Ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethanamine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism by which 1-(3-Ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethanamine exerts its effects involves interactions with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to changes in cellular pathways and physiological responses. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
- 1-(3-Ethoxy-4-methoxyphenyl)ethanone
- (3-Ethoxy-4-methoxyphenyl)boronic acid
- (1S)-1-(3-Ethoxy-4-methoxyphenyl)ethylamine
Uniqueness: 1-(3-Ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethanamine stands out due to its unique combination of functional groups, which confer specific chemical and biological properties. This makes it particularly valuable in applications where these properties are desired .
Properties
IUPAC Name |
1-(3-ethoxy-4-methoxyphenyl)-2-methylsulfonylethanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO4S/c1-4-17-12-7-9(5-6-11(12)16-2)10(13)8-18(3,14)15/h5-7,10H,4,8,13H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BXUJVINGXQGNFD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C(CS(=O)(=O)C)N)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
253168-94-4 | |
Record name | 1-(3-Ethoxy-4-methoxy-phenyl)-2-methanesulfonyl-ethylamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is significant about the stereochemistry of 1-(3-Ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethanamine in the synthesis of Apremilast?
A1: The research highlights the importance of obtaining the S enantiomer of this compound [(S)-1-(3-ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethanamine] for Apremilast synthesis []. This suggests that the biological activity of Apremilast, which targets phosphodiesterase 4 (PDE-4) [], is stereospecific. Utilizing the correct enantiomer likely leads to more effective binding and inhibition of PDE-4.
Q2: How does the enzymatic synthesis method described in the research impact the production of (S)-1-(3-ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethanamine?
A2: The research describes a novel approach to synthesizing (S)-1-(3-ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethanamine using a multi-enzyme cascade []. This method utilizes a combination of (S)-selective amine transaminases (ATAs), L-amino acid oxidase, and catalase. By co-immobilizing these enzymes, researchers achieved a significant reduction in the required co-substrate amount and facilitated the production of the desired (R)-enantiomer of the precursor molecule []. This enzymatic approach offers several advantages over traditional chemical synthesis methods, including higher selectivity, reduced waste generation, and milder reaction conditions.
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